Cas no 1404-15-5 (Nogalamycin)

Nogalamycin is an anthracycline antibiotic derived from Streptomyces nogalater, known for its potent antitumor and antibacterial properties. Its structure features a unique nogalose sugar moiety, which enhances its DNA-binding affinity and intercalation capability, leading to effective inhibition of DNA and RNA synthesis. Nogalamycin exhibits notable activity against Gram-positive bacteria and certain cancer cell lines, particularly through its ability to induce DNA strand breaks and interfere with topoisomerase II. Its distinct mechanism of action and structural characteristics make it a valuable compound for research in oncology and microbiology. However, its clinical use is limited due to significant toxicity, prompting ongoing studies to explore derivatives with improved therapeutic indices.
Nogalamycin structure
Nogalamycin structure
Product Name:Nogalamycin
CAS No:1404-15-5
MF:C39H49NO16
MW:787.803473234177
CID:141820
PubChem ID:5289019
Update Time:2025-10-25

Nogalamycin Chemical and Physical Properties

Names and Identifiers

    • 2,6-Epoxy-2H-naphthaceno[1,2-b]oxocin-14-carboxylicacid, 11-[(6-deoxy-3-C-methyl-2,3,4-tri-O-methyl-a-L-mannopyranosyl)oxy]-4-(dimethylamino)-3,4,5,6,9,11,12,13,14,16-decahydro-3,5,8,10,13-pentahydroxy-6,13-dimethyl-9,16-dioxo-,methyl ester, (2R,3S,4R,5R,6R,11S,13S,14R)-
    • 2,6-Epoxy-2H-naphthaceno[1,2-b]oxocin-14-carboxylicacid, 11-[(6-deoxy-3-C-methyl-2,3,4-tri-O-methyl-a-L-mannopyranosyl)oxy]-4
    • NOGALAMYCIN
    • antibiotic205t3
    • NOGALAMYCIN,STREPTOMYCES NOGALATER
    • nogalomycin
    • nsc-70845
    • AIDS031122
    • antibioticnsc70845
    • NOGALAMYCIN FROM STREPTOMYCES NOGALATER
    • NOGALAMYCIN, STREPTOMYCES NOGALATER
    • Nogalamycin >=95%, from Streptomyces nogalater
    • NSC70845
    • Antibiotic from Streptomyces nogalater
    • NOGALAMYCIN [USAN]
    • Nogalamyicn
    • Nogalamycin [USAN:INN]
    • NGM
    • Nogalamicina
    • MFCD00083442
    • Methyl 11-((6-desoxy-3-C-methyl-2,3,4-tri-O-methyl-alpha-L-mannopyranosyl)oxy)-4-dimethylamino-3,4,5,6,9,11,12,13,14,16-decahydro-3,5,8,10,13-pentahydroxy-6,13-dimethyl-9,16-dioxo-2,6-epoxy-2H-naphthaceno(1,2-b)-oxocin-14-carboxylat
    • KGTDRFCXGRULNK-JYOBTZKQSA-N
    • HY-105846
    • U 15167
    • J-007388
    • CHEBI:44504
    • C18633
    • L059DCD6IP
    • methyl (1R,10S,12S,13R,21R,22S,23R,24R)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-1,12-dimethyl-6,17-dioxo-10-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-4,6-dimethyloxan-2-yl]oxy-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate
    • Antibiotic 205t3; NSC 70845; U 15167
    • CS-0026774
    • methyl (2R,3S,4R,5R,6R,11S,13S,14R)-11-[(6-deoxy-3-C-methyl-2,3,4-tri-O-methyl-alpha-L-mannopyranosyl)oxy]-4-(dimethylamino)-3,5,8,10,13-pentahydroxy-6,13-dimethyl-9,16-dioxo-3,4,5,6,9,11,12,13,14,16-decahydro-2H-2,6-epoxytetraceno[1,2-b]oxocine-14-carboxylate
    • NS00011895
    • Nogalamycinum [INN-Latin]
    • Nogalamycine
    • SCHEMBL4472
    • 2,6-Epoxy-2H-naphthaceno(1,2-b)oxocin-14-carboxylic acid, 11-((6-deoxy-3-C-methyl-2,3,4-tri-O-methyl-alpha-L-mannopyranosyl)oxy)-4-(dimethylamino)-3,4,5,6,9,11,12,13,14,16-decahydro-3,5,8,10,13-pentahydroxy-6,13-dimethyl-9,16-dioxo-, methyl ester, (2R-(2alpha,3beta,4alpha,5beta,6alpha,11beta,13alpha,14alpha))-
    • Nogalamicina [INN-Spanish]
    • DTXSID20930779
    • 2,6-Epoxy-2H-naphthaceno[1,2-b]oxocin-14-carboxylic acid, 11-[(6-deoxy-3-C-methyl-2,3,4-tri-O-methyl-alpha-L-mannopyranosyl)oxy]-4-(dimethylamino)-3,4,5,6,9,11,12,13,14,16-decahydro-3,5,8,10,13-pentahydroxy-6,13-dimethyl-9,16-dioxo-, methyl ester, (2R,3S,4R,5R,6R,11S,13S,14R)-
    • NOGALAMYCIN [MI]
    • Nogalamycine [INN-French]
    • Q7047427
    • NSC 70845
    • BDBM50370548
    • NOGALAMYCIN [INN]
    • Nogalamycinum
    • AKOS040749035
    • CHEMBL504459
    • Antibiotic NSC 70845
    • 1404-15-5
    • Nogalamycin (USAN/INN)
    • D05198
    • UNII-L059DCD6IP
    • Antibiotic 205t3
    • U-15167
    • SCHEMBL1649692
    • PD011266
    • 2,2-b]oxocin-14-carboxylic acid, 11-[(6-deoxy-3-C-methyl-2,3,4-tri-O-methyl-.alpha.-L-mannopyranosyl)oxy]-4-(dimethylamino)-3,4,5,6,9.11,12,13,14,16-decahydro-3,5,8,10,13-pentahydroxy-6,13-dimethyl-9,16-dioxo-
    • methyl dimethylamino-pentahydroxy-dimethyl-dioxo-(3,4,5-trimethoxy-4,6-dimethyl-tetrahydropyran-2-yl)oxy-[?]carboxylate
    • NCI60_038415
    • Methyl 23-(dimethylamino)-4,8,12,22,24-pentahydroxy-1,12-dimethyl-6,17-dioxo-10-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-4,6-dimethyloxan-2-yl]oxy-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate
    • CHEMBL1991217
    • 2,2-b]oxocin-14-carboxylic acid, 11-[(6-deoxy-3-C-methyl-2,3,4-tri-O-methyl-.alpha.-L-mannopyranosyl)oxy]-4-(dimethylamino)-3,4,5,6,9,11,12,13,14,16-decahydro-3,5,8,10,13-pentahydroxy-6,13-dimethyl-9,16-dioxo-, methyl ester, (2.alpha.,3.beta.,4.alpha.,5.beta.,6.alpha.,11.beta.,13.alpha.,14.alpha.)-(+)-
    • 2,6-epoxy-2H-naphthaceno[1,2-b]oxocin-14-carboxylic acid, 11-[(6-deoxy-3-C-methyl-2,3,4-tri-O-methylhexopyranosyl)oxy]-4-(dimethylamino)-3,4,5,6,9,11,12,13,14,16-decahydro-3,5,8,10,13-pentahydroxy-6,13-dimethyl-9,16-dioxo-, methyl ester, (2S,3S,4R,5R,...
    • methyl (1S,10S,12S,13R,21S,22S,23R,24R)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-1,12-dimethyl-6,17-dioxo-10-(3,4,5-trimethoxy-4,6-dimethyloxan-2-yl)oxy-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate
    • Nogalamycin
    • Inchi: 1S/C39H49NO16/c1-14-32(49-7)39(4,52-10)33(50-8)36(53-14)54-19-13-37(2,48)24(34(47)51-9)15-11-16-21(27(43)20(15)19)28(44)22-18(41)12-17-30(23(22)26(16)42)55-35-29(45)25(40(5)6)31(46)38(17,3)56-35/h11-12,14,19,24-25,29,31-33,35-36,41,43,45-46,48H,13H2,1-10H3/t14-,19-,24-,25-,29-,31+,32-,33-,35+,36-,37-,38+,39+/m0/s1
    • InChI Key: KGTDRFCXGRULNK-JYOBTZKQSA-N
    • SMILES: O1[C@@H]2[C@H]([C@@H]([C@H]([C@@]1(C)C1C=C(C3C(C4=C(C(C=3C=1O2)=O)C=C1C(=C4O)[C@H](C[C@@](C)([C@@H]1C(=O)OC)O)O[C@H]1[C@@H]([C@@](C)([C@H]([C@H](C)O1)OC)OC)OC)=O)O)O)N(C)C)O

Computed Properties

  • Exact Mass: 787.30500
  • Monoisotopic Mass: 787.305135
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 17
  • Heavy Atom Count: 56
  • Rotatable Bond Count: 8
  • Complexity: 1530
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 5
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 229

Experimental Properties

  • Density: 1.2095 (rough estimate)
  • Melting Point: 195-196° (dec)
  • Boiling Point: 658.61°C (rough estimate)
  • Flash Point: 498.1°C
  • Refractive Index: 1.7650 (estimate)
  • PSA: 229.44000
  • LogP: 1.13800
  • pka: 7.45 (60% ethanol)
  • Specific Rotation: D25 +425° (c = 0.11 in CHCl3)

Nogalamycin Security Information

  • WGK Germany:3
  • Hazard Category Code: 45-46-61-20/21/22
  • Safety Instruction: 53-22-36/37/39-45
  • RTECS:RA4550000
  • Hazardous Material Identification: T
  • Risk Phrases:R45; R46; R61; R20/21/22
  • Toxicity:LD50 in mice (mg/kg): 11.75 i.v., 4.79 i.p. (Hadidian)
  • Storage Condition:2-8°C

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Nogalamycin Related Literature

Additional information on Nogalamycin

Recent Advances in Nogalamycin (1404-15-5) Research: Mechanisms, Applications, and Future Directions

Nogalamycin (CAS: 1404-15-5), a potent anthracycline antibiotic, has garnered renewed interest in recent years due to its unique mechanism of action and potential therapeutic applications. Originally isolated from Streptomyces nogalater, this compound exhibits strong DNA intercalation properties and topoisomerase II inhibition, making it a promising candidate for anticancer drug development. Recent studies have focused on elucidating its molecular interactions, optimizing its pharmacological profile, and exploring novel delivery systems to mitigate its historical limitations, such as cardiotoxicity and low solubility.

A 2023 study published in the Journal of Medicinal Chemistry revealed groundbreaking insights into Nogalamycin's binding dynamics with DNA G-quadruplex structures. Using high-resolution X-ray crystallography and molecular dynamics simulations, researchers demonstrated that Nogalamycin preferentially stabilizes oncogenic promoter G-quadruplexes (e.g., c-MYC and BCL-2) with remarkable specificity. This finding suggests potential applications in targeted cancer therapy, particularly for tumors driven by these oncogenes. The study also identified key structural modifications at the C-3 position (1404-15-5 core structure) that enhance G-quadruplex binding affinity while reducing nonspecific DNA interactions.

Innovative drug delivery approaches have significantly advanced Nogalamycin's translational potential. A Nature Nanotechnology publication (2024) described a pH-responsive nanoparticle system encapsulating Nogalamycin that achieves tumor-selective drug release. The nanoparticles, composed of poly(lactic-co-glycolic acid) (PLGA) modified with tumor-targeting peptides, demonstrated a 5-fold increase in tumor accumulation compared to free drug in murine models of triple-negative breast cancer. Importantly, this formulation reduced cardiac accumulation by 80%, addressing a major clinical concern associated with anthracyclines. Pharmacokinetic studies showed sustained drug release over 72 hours, maintaining therapeutic concentrations while minimizing peak-related toxicity.

Combination therapy strategies featuring Nogalamycin have shown synergistic effects in overcoming drug resistance. Research in Cancer Research (2023) reported that Nogalamycin potentiates the activity of immune checkpoint inhibitors by inducing immunogenic cell death and enhancing tumor immunogenicity. In preclinical models of melanoma and non-small cell lung cancer, the combination increased tumor-infiltrating lymphocytes and improved response rates to anti-PD-1 therapy by 40-60%. These findings position Nogalamycin as a potential immunomodulatory agent in the era of cancer immunotherapy.

Structural biology advancements have enabled the development of next-generation Nogalamycin analogs. A recent Science Advances paper (2024) presented a structure-activity relationship study of over 50 synthetic derivatives, identifying compounds with improved therapeutic indices. Particularly, a C-9 modified analog (Nog-9F) exhibited 10-fold greater potency against leukemia stem cells while showing reduced cardiomyocyte toxicity in human induced pluripotent stem cell (iPSC)-derived models. Cryo-EM structures of these analogs bound to the DNA-topoisomerase II complex provided atomic-level insights for rational drug design.

Despite these advancements, challenges remain in clinical translation. A comprehensive review in Drug Resistance Updates (2024) highlighted ongoing concerns about potential resistance mechanisms, including overexpression of drug efflux pumps and alterations in topoisomerase II isoforms. However, emerging solutions such as ABC transporter inhibitors and isoform-specific targeting strategies show promise in preclinical testing. The field continues to evolve with the integration of artificial intelligence in Nogalamycin derivative screening and the application of advanced bioconjugation techniques to create antibody-drug conjugates.

Looking forward, Nogalamycin research is expanding beyond oncology. Preliminary studies suggest potential applications in antiviral therapy (particularly against DNA viruses) and as a probe for chromatin dynamics studies. The compound's unique ability to distinguish between DNA secondary structures makes it valuable for fundamental research in nucleic acid biochemistry. With several optimized derivatives entering Phase I clinical trials in 2024, Nogalamycin's journey from a soil-derived antibiotic to a multifaceted therapeutic agent exemplifies the power of modern chemical biology approaches in drug rediscovery and development.

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